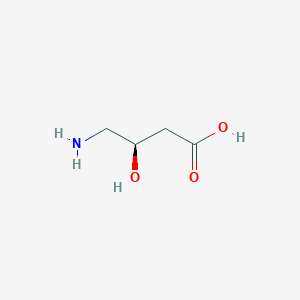

(R)-4-Amino-3-hidroxibutirato

Descripción general

Descripción

(R)-4-Amino-3-hydroxybutanoic acid, also known as GABOB, is a compound of significant interest due to its role as a chiral building block in life, its potential in drug development, and its industrial applications. The compound has been studied for its enantioselective actions at various GABA receptors, which are crucial for understanding its pharmacological properties .

Synthesis Analysis

The synthesis of (R)-4-Amino-3-hydroxybutanoic acid has been approached through biocatalytic methods. A study demonstrated the stereoselective synthesis of (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach that involved a one-pot cyclic cascade combining an aldol reaction with a stereoselective transamination. This process utilized a class II pyruvate aldolase from E. coli and an R-selective transaminase, starting with formaldehyde and alanine to achieve high yields . Another approach for synthesizing related compounds involved the enantioselective hydrolysis of dimethyl 3-methylglutarate to produce (R)-4-amino-3-methylbutanoic acid .

Molecular Structure Analysis

The molecular structure of (R)-4-Amino-3-hydroxybutanoic acid and its analogs has been a subject of interest in various studies. For instance, the X-ray structure determination of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provided insights into the stereochemistry of amino acids that are components of pharmaceuticals like bestatin .

Chemical Reactions Analysis

(R)-4-Amino-3-hydroxybutanoic acid and its analogs have been studied for their reactivity with enzymes such as gamma-aminobutyric acid aminotransferase. Substituted 4-aminobutanoic acids were found to be substrates for this enzyme, which is responsible for the degradation of the inhibitory neurotransmitter GABA. The hydroxy analog underwent exclusive transamination without producing succinic semialdehyde, which is significant for understanding the enzyme's substrate specificity and potential for designing inactivators .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-4-Amino-3-hydroxybutanoic acid derivatives have been explored through conformational analysis. For example, oligomers of (R)-3-hydroxybutanoic acid were studied using 1H NMR spectroscopy to understand their conformational behavior in solutions. This research provides valuable information on the preferred conformations of such compounds, which is essential for their application in material science and biodegradable polymers .

Aplicaciones Científicas De Investigación

Ingredientes farmacéuticos activos (API)

Los aminoácidos como el ®-4-Amino-3-hidroxibutirato se utilizan en productos farmacéuticos. Se utilizan como materiales de partida para la síntesis y fabricación de otros productos. También se utilizan en soluciones de infusión, además de en formas de tabletas y gránulos .

Alimentos médicos / Nutrición médica

Este compuesto se utiliza para proporcionar una ingesta concentrada, específica y eficiente de los componentes nutritivos necesarios en los alimentos médicos. Esto es particularmente beneficioso para pacientes desnutridos y personas mayores con capacidades digestivas más bajas .

Suplementos dietéticos / Alimentos saludables / Alimentos y bebidas funcionales

El ®-4-Amino-3-hidroxibutirato se utiliza para compensar las deficiencias de aminoácidos. También se utiliza en suplementos que aprovechan la función específica de los aminoácidos. Estos productos se venden en forma de tabletas, gránulos y cápsulas .

Cosméticos

En la industria cosmética, este aminoácido se utiliza por su efecto hidratante único y sus niveles de pH. Los derivados de aminoácidos también se utilizan por su estabilidad y absorción .

Medio de cultivo

Los aminoácidos son componentes esenciales del medio de cultivo celular. Se consideran indispensables para el crecimiento celular y la producción de anticuerpos y proteínas .

Modificación estructural de productos naturales

Los aminoácidos son altamente solubles en agua y tienen una amplia gama de actividades. Se espera que la introducción de aminoácidos en productos naturales mejore el rendimiento de estos productos y minimice sus efectos adversos .

Industria alimentaria

Los aminoácidos naturales se pueden utilizar para mejorar el sabor de los alimentos y mejorar la nutrición .

Industrias médica y de atención médica

Los aminoácidos tienen una amplia gama de actividades farmacológicas, como efectos antitumorales, anti-VIH y antifatiga; además, se utilizan para curar enfermedades hepáticas crónicas .

Safety and Hazards

The safety and hazards associated with “®-4-Amino-3-hydroxybutanoic acid” would depend on various factors, including its concentration, the route of exposure, and individual susceptibility . As with any chemical, appropriate safety measures should be taken when handling this compound to minimize potential risks .

Direcciones Futuras

The future directions for research on “®-4-Amino-3-hydroxybutanoic acid” could be vast. Given its structure and reactivity, it could potentially be used in the development of new drugs or therapeutic agents . Additionally, further studies could explore its synthesis, reactions, and potential applications in various fields .

Mecanismo De Acción

Target of Action

The primary targets of ®-4-Amino-3-hydroxybutanoic acid are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

®-4-Amino-3-hydroxybutanoic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by ®-4-Amino-3-hydroxybutanoic acid explains why this compound prevents stress granule formation in cells .

Biochemical Pathways

It is known that the compound plays a role in the regulation of gene expression through its interaction with hdacs . By inhibiting HDACs, it affects the acetylation status of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription factors. This can lead to changes in gene expression patterns, which can have downstream effects on various cellular processes.

Result of Action

The molecular and cellular effects of ®-4-Amino-3-hydroxybutanoic acid’s action primarily involve changes in gene expression due to the inhibition of HDACs . This can lead to alterations in various cellular processes, depending on the specific genes affected. For instance, the compound’s ability to prevent stress granule formation in cells suggests that it may have roles in cellular stress responses .

Propiedades

IUPAC Name |

(3R)-4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220409 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7013-07-2 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-amino-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592W66MW4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to obtain (R)-4-Amino-3-hydroxybutanoic acid?

A1: Recent research highlights diverse synthetic routes for (R)-GABOB. One approach utilizes 3-hydroxypyridine as the starting material []. Another method leverages L-malic acid and employs an Arndt-Eistert reaction to achieve the desired product []. Additionally, enantioselective enzymatic aminolysis and ammonolysis of dimethyl 3-hydroxyglutarate provide an alternative pathway to synthesize (R)-GABOB [, ].

Q2: How do these synthetic methods compare in terms of efficiency and applicability?

A2: Each method presents distinct advantages and limitations. The synthesis from 3-hydroxypyridine [] offers a potentially facile route, while the L-malic acid approach [] showcases conciseness. The enzymatic approaches [, ] provide enantioselectivity, which is crucial for biological applications where chirality plays a significant role. The choice of the optimal method depends on specific research needs, considering factors like yield, cost-effectiveness, and stereochemical requirements.

Q3: Beyond (R)-GABOB synthesis, is there research exploring related molecules?

A3: Yes, research extends to structurally similar compounds. For instance, studies investigate the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate [, ]. This research explores chemical and enzymatic approaches, suggesting a broader interest in this family of compounds and their potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

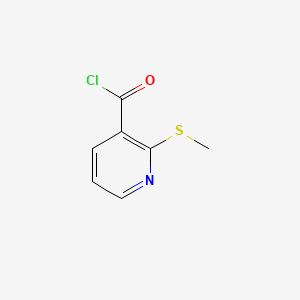

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)